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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(5,6-Dichloropyridin-3-yl)ethanone (CAS No: 120800-05-7) is a highly functionalized

heterocyclic ketone that has emerged as a valuable and versatile building block in medicinal

chemistry and materials science. Its structure, featuring a pyridine ring substituted with two

chlorine atoms and an acetyl group, offers multiple reaction sites that can be selectively

manipulated. The electron-deficient nature of the pyridine ring, further enhanced by the two

chloro substituents, makes the core susceptible to nucleophilic attack, while the acetyl group

provides a handle for a wide range of classical ketone chemistries. This unique combination of

reactive centers allows for the strategic and sequential introduction of diverse functionalities,

making it an ideal scaffold for the construction of complex molecular architectures and

combinatorial libraries for drug discovery programs. The aminopyridine substructure, which can

be accessed from this molecule, is a key feature in numerous potent kinase inhibitors,

highlighting the therapeutic potential of derivatives synthesized from this starting material.[1]

Physicochemical Properties
A summary of the key physicochemical properties for 1-(5,6-Dichloropyridin-3-yl)ethanone is

provided below.
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Property Value Reference

CAS Number 120800-05-7

Molecular Formula C₇H₅Cl₂NO

Molecular Weight 190.03 g/mol

Canonical SMILES
CC(=O)C1=CC(=C(N=C1)Cl)C

l

Appearance
Typically a white to off-white

solid

Reactivity Profile: A Dual-Pronged Approach
The reactivity of 1-(5,6-Dichloropyridin-3-yl)ethanone can be logically dissected into two

primary domains: reactions involving the dichloropyridine core and those centered on the acetyl

functional group. This duality allows for orthogonal chemical strategies, where one part of the

molecule can be modified while the other remains intact for subsequent transformations.

1-(5,6-Dichloropyridin-3-yl)ethanoneNucleophilic Aromatic
Substitution (SNAr)  R-NH₂ / R-OH 

 R-SH

Palladium-Catalyzed
Cross-Coupling

 R-B(OH)₂ / R-NH₂ 
 Pd Catalyst

Condensation
Reactions Aldehydes / Hydrazines

Reduction

 NaBH₄ / H₂

Pyridine Core Reactivity Acetyl Group Reactivity

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b054127?utm_src=pdf-body
https://www.benchchem.com/product/b054127?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Overview of the primary reaction pathways for 1-(5,6-Dichloropyridin-3-yl)ethanone.

Reactivity of the Dichloropyridine Core
The two chlorine atoms on the electron-deficient pyridine ring are excellent leaving groups,

making the core an ideal substrate for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)
Halogenated pyridines are classic substrates for nucleophilic aromatic substitution (SNAr), a

reaction that proceeds without the need for a metal catalyst.[2] The reaction mechanism is

typically a two-step addition-elimination process via a negatively charged intermediate known

as a Meisenheimer complex, although recent studies suggest some SNAr reactions may

proceed through a concerted mechanism.[3][4]
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Dichloropyridine Substrate
+ Nucleophile (Nu⁻)

Meisenheimer Complex
(Resonance Stabilized)

 Addition
(Rate-determining) Substituted Product

+ Cl⁻

 Elimination
of Leaving Group

Click to download full resolution via product page

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: In 1-(5,6-Dichloropyridin-3-yl)ethanone, the C6-chloro substituent is

generally more reactive towards nucleophiles than the C5-chloro substituent. This is due to the

C6 position being para to the ring nitrogen, which provides powerful resonance stabilization for

the negative charge that develops in the Meisenheimer intermediate. The acetyl group at C3

also exerts an electron-withdrawing effect that further activates the ring. This inherent

regioselectivity is a powerful tool, allowing for the selective mono-substitution at the C6

position, leaving the C5 position available for subsequent, different transformations.

Common nucleophiles for this reaction include:
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Amines (R-NH₂): To form aminopyridine derivatives.

Alkoxides (R-O⁻): To form ether linkages.

Thiolates (R-S⁻): To form thioethers.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile

methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis

and are widely used in the pharmaceutical industry.[5][6][7] These reactions offer a

complementary approach to SNAr, often under milder conditions and with a broader substrate

scope.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to form C-C

bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines (R-NH₂) to form C-N bonds, a powerful

alternative to SNAr for constructing arylamines.[7][8]

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

By carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve

selective coupling at either the C6 or C5 position, further expanding the synthetic utility of this

building block.[9]

Reactivity of the Acetyl Group
The acetyl group provides a second, orthogonal site for chemical modification through a variety

of well-established ketone reactions.

Condensation Reactions
The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which

can then participate in condensation reactions. Similarly, the carbonyl carbon is electrophilic

and can react with nucleophiles.

Aldol-type Condensations: Reaction with aldehydes or ketones under basic or acidic

conditions to form α,β-unsaturated ketones (chalcones).

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile,

ethyl cyanoacetate) to form new C-C double bonds.[10]

Heterocycle Formation: Condensation with reagents like hydrazine or substituted hydrazines

can lead to the formation of pyrazole rings, while reaction with hydroxylamine can form

oxazoles.

Reduction
The carbonyl group can be readily reduced to afford different products:
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Reduction to Alcohol: Using mild reducing agents like sodium borohydride (NaBH₄) will

selectively reduce the ketone to a secondary alcohol, 1-(5,6-dichloropyridin-3-yl)ethanol. This

alcohol can then be used in further reactions, such as esterification or as a leaving group.

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent

(e.g., sodium cyanoborohydride) to form a new C-N bond.

Deoxygenation (Wolff-Kishner or Clemmensen Reduction): Complete removal of the

carbonyl oxygen to form the corresponding ethyl-substituted pyridine.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors
The 1-(5,6-Dichloropyridin-3-yl)ethanone scaffold is particularly valuable for synthesizing

libraries of compounds targeting protein kinases. The aminopyridine motif, readily accessible

via SNAr or Buchwald-Hartwig amination at the C6 position, is a privileged structure known to

form critical hydrogen bond interactions within the ATP-binding site of many kinases.[1] For

example, the 2-aminopyridine core is a central feature of the approved CDK4/6 inhibitor

Palbociclib, which is used to treat certain types of breast cancer.[1]

The synthetic strategy often involves:

Selective functionalization at C6: An SNAr or Buchwald-Hartwig reaction with a desired

amine.

Functionalization at C5: A subsequent palladium-catalyzed cross-coupling reaction (e.g.,

Suzuki) to introduce another element of diversity.

Modification of the acetyl group: Reduction, condensation, or other transformations to

explore the surrounding chemical space.

This stepwise, regioselective approach allows for the systematic exploration of structure-activity

relationships (SAR) in a drug discovery campaign.

Experimental Protocols
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The following protocols are representative examples and should be adapted and optimized for

specific substrates and scales.

Protocol 1: Regioselective Nucleophilic Aromatic
Substitution with an Amine (at C6)
This protocol describes a general procedure for the mono-amination at the more reactive C6

position.

Materials:

1-(5,6-Dichloropyridin-3-yl)ethanone (1.0 equiv)

Desired primary or secondary amine (1.2 equiv)

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry reaction vessel, add 1-(5,6-Dichloropyridin-3-yl)ethanone, the amine, and the

base.

Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.5 M.

Purge the vessel with an inert gas.

Heat the reaction mixture to 80-120 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then brine to remove the

solvent and excess base.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 1-(5-

chloro-6-aminopyridin-3-yl)ethanone derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura
Coupling (at C5)
This protocol describes a general procedure for a Suzuki coupling reaction, which could be

performed on the product from Protocol 1 to functionalize the C5 position. (Adapted from[9])

Materials:

1-(5-Chloro-6-substituted-pyridin-3-yl)ethanone (1.0 equiv)

Aryl or heteroaryl boronic acid (1.5 equiv)

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or Pd(PPh₃)₄ (0.05 equiv)

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)

Toluene and water (e.g., 4:1 ratio) or Dioxane and water

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a Schlenk flask, add the chloro-pyridine substrate, the boronic acid, and the base.

Evacuate and backfill the flask with an inert gas (repeat three times).

Add the palladium catalyst and ligand (if required).
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Add the degassed solvent system (e.g., Toluene/Water).

Heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-

24 hours.[9]

After completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.

Separate the layers and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel.
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Caption: A general workflow for synthesis and purification.

Conclusion
1-(5,6-Dichloropyridin-3-yl)ethanone is a strategically important starting material whose

reactivity is defined by the interplay between its dichloropyridine core and its acetyl side chain.

The ability to perform regioselective nucleophilic aromatic substitutions and palladium-

catalyzed cross-coupling reactions on the pyridine ring, combined with the diverse chemistry of

the ketone group, provides a robust platform for generating novel and complex molecules. This
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predictable and versatile reactivity profile ensures its continued prominence as a key building

block for scientists in drug discovery and materials science.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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